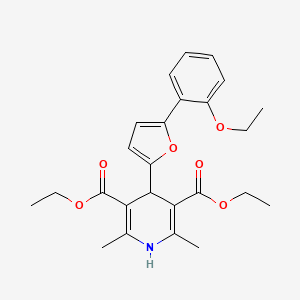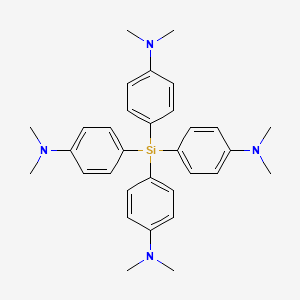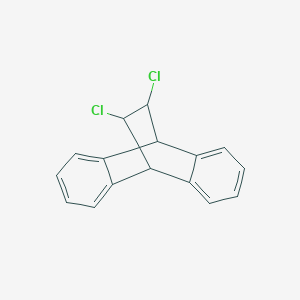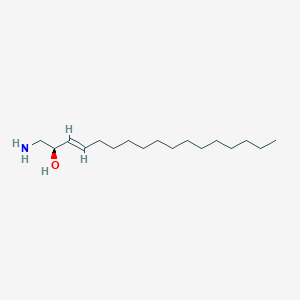
Benzyl alpha-chlorophenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl alpha-chlorophenylacetate is an organic compound with the molecular formula C15H13ClO2. It is a derivative of phenylacetic acid, where the alpha position is substituted with a chlorine atom and the carboxyl group is esterified with a benzyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl alpha-chlorophenylacetate can be synthesized through the esterification of alpha-chlorophenylacetic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of phenylacetic acid in the presence of a catalyst like red phosphorus at elevated temperatures. The resulting alpha-chlorophenylacetic acid is then esterified with benzyl alcohol under controlled conditions to yield the final product. The process may involve multiple purification steps, including distillation and recrystallization, to achieve the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.
Substitution: The chlorine atom at the alpha position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alpha-chlorophenylmethanol.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used
Scientific Research Applications
Benzyl alpha-chlorophenylacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl alpha-chlorophenylacetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary based on the specific context of its use .
Comparison with Similar Compounds
Ethyl alpha-chlorophenylacetate: Similar in structure but with an ethyl ester instead of a benzyl ester.
Methyl alpha-chlorophenylacetate: Contains a methyl ester group instead of a benzyl ester.
Benzyl alpha-bromophenylacetate: Similar structure but with a bromine atom instead of chlorine at the alpha position.
Uniqueness: Benzyl alpha-chlorophenylacetate is unique due to its specific ester and halogen substitution, which confer distinct chemical reactivity and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
CAS No. |
19484-20-9 |
|---|---|
Molecular Formula |
C15H13ClO2 |
Molecular Weight |
260.71 g/mol |
IUPAC Name |
benzyl 2-chloro-2-phenylacetate |
InChI |
InChI=1S/C15H13ClO2/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI Key |
MUVYSAMUJCAUPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


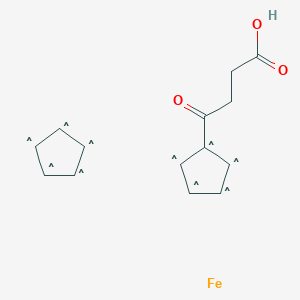

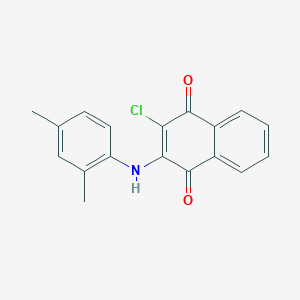

methanamine](/img/structure/B11943632.png)
![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
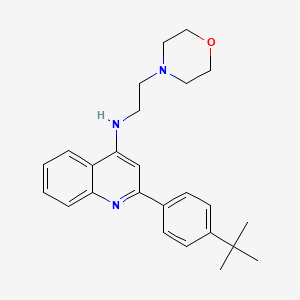
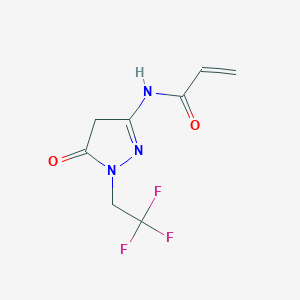

![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
